Cas no 1334135-75-9 (6-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine)

6-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound featuring a fused triazolopyrazine core with bromo and chloro substituents at the 6- and 8-positions, respectively. This structure imparts significant reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The electron-withdrawing halogen groups enhance its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of complex nitrogen-containing scaffolds. Its high purity and stability under standard conditions ensure consistent performance in research and industrial applications. The compound is particularly useful in the development of bioactive molecules, including kinase inhibitors and other therapeutic agents, due to its versatile functionalization potential.
6-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine structure
1334135-75-9 structure
商品名:6-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine
CAS番号:1334135-75-9
MF:C5H2BrClN4
メガワット:233.453177928925
MDL:MFCD20501878
CID:1233707
PubChem ID:58446985

6-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine 化学的及び物理的性質

名前と識別子

    • 6-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine
    • 1334135-75-9
    • 6-Bromo-8-chloro[1,2,4]triazolo[4,3-a]pyrazine
    • ZLJLYILYSDGQLY-UHFFFAOYSA-N
    • MFCD20501878
    • DTXSID60729280
    • AS-30649
    • SCHEMBL2403227
    • AKOS027251357
    • MDL: MFCD20501878
    • インチ: InChI=1S/C5H2BrClN4/c6-3-1-11-2-8-10-5(11)4(7)9-3/h1-2H
    • InChIKey: ZLJLYILYSDGQLY-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CN2C(=NN=C2)C(Cl)=N1

計算された属性

  • せいみつぶんしりょう: 231.91514g/mol
  • どういたいしつりょう: 231.91514g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 157
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 43.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.1

6-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB97491-100MG
6-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine
1334135-75-9 95%
100MG
¥ 963.00 2023-04-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB97491-500MG
6-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine
1334135-75-9 95%
500MG
¥ 2,560.00 2023-04-07
eNovation Chemicals LLC
D632856-10g
6-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine
1334135-75-9 97%
10g
$2690 2024-05-24
Frontier Specialty Chemicals
CAPOB13679-500 mg
6-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine
1334135-75-9
500mg
$ 422.00 2022-11-04
eNovation Chemicals LLC
D632856-5g
6-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine
1334135-75-9 97%
5g
$1680 2024-05-24
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB40254-0.1g
6-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine
1334135-75-9 97%
0.1g
1373.00 2021-06-01
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB40254-1g
6-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine
1334135-75-9 97%
1g
5497.00 2021-06-01
Frontier Specialty Chemicals
CAPOB13679-1 g
6-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine
1334135-75-9
1g
$ 762.00 2022-11-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B13679-1g
6-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine
1334135-75-9
1g
10048CNY 2021-05-08
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB97491-1G
6-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine
1334135-75-9 95%
1g
¥ 3,841.00 2023-04-07

6-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine 関連文献

6-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazineに関する追加情報

Introduction to 6-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine (CAS No. 1334135-75-9)

6-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine, identified by its CAS number 1334135-75-9, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the triazolo-pyrazine class, a scaffold known for its structural versatility and biological activity. The presence of both bromo and chloro substituents on the pyrazine ring enhances its reactivity, making it a valuable intermediate in synthetic chemistry and drug discovery.

The [1,2,4]triazolo[4,3-a]pyrazine core structure is a fused bicyclic system consisting of a triazole ring linked to a pyrazine ring. This configuration imparts unique electronic and steric properties that are exploited in medicinal chemistry for designing molecules with potential therapeutic effects. The bromo and chloro groups not only serve as handles for further functionalization but also contribute to the compound's interaction with biological targets.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with antimicrobial, anticancer, and anti-inflammatory properties. 6-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine has emerged as a promising candidate in this domain due to its ability to modulate key biological pathways. Studies have demonstrated its potential in inhibiting enzymes and receptors involved in disease progression.

One of the most compelling aspects of 6-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine is its role as a precursor in the synthesis of more complex pharmacophores. Researchers have leveraged its structure to develop derivatives with enhanced bioavailability and target specificity. For instance, modifications at the bromo and chloro positions have led to compounds with improved binding affinity to certain protein targets, making them more effective in preclinical models.

The compound's reactivity also makes it useful in cross-coupling reactions, which are fundamental in constructing complex molecular architectures. Techniques such as Suzuki-Miyaura and Buchwald-Hartwig couplings have been employed to introduce diverse functional groups onto the triazolo-pyrazine scaffold. These modifications have opened up new avenues for designing molecules with tailored biological activities.

Recent advances in computational chemistry have further facilitated the exploration of 6-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine's potential applications. Molecular docking studies have identified its binding interactions with various protein targets, providing insights into its mechanism of action. These findings have guided the design of next-generation analogs with improved pharmacokinetic profiles.

In clinical research, 6-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine has been investigated for its potential in treating chronic inflammatory diseases. Preliminary studies suggest that it can modulate inflammatory cytokines and reduce oxidative stress in cellular models. While further research is needed to validate these findings in human trials, the preliminary results are encouraging for future therapeutic applications.

The synthesis of 6-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. The process typically begins with the condensation of appropriate precursors under controlled conditions to form the triazolopyrazine core. Subsequent halogenation steps introduce the bromo and chloro substituents at desired positions. The efficiency and scalability of these synthetic routes are crucial for large-scale production and commercialization.

The compound's stability under various storage conditions is another critical factor that influences its practical applicability. Studies have shown that 6-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine remains stable when stored at room temperature away from moisture and light. However, proper handling protocols must be followed to prevent degradation during transport and use.

Regulatory considerations play a significant role in the development and commercialization of 6-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine. Compliance with Good Manufacturing Practices (GMP) ensures that the compound meets stringent quality standards before it reaches the market. Additionally, toxicological assessments are conducted to evaluate its safety profile for both laboratory use and potential therapeutic applications.

The future prospects of 6-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine are promising as ongoing research continues to uncover new applications. Collaborative efforts between academia and industry are essential to translate laboratory discoveries into tangible benefits for patients worldwide. The compound's versatility as a building block for drug discovery makes it a cornerstone in modern medicinal chemistry.

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Amadis Chemical Company Limited
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A1051317
清らかである:99%
はかる:1g
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